trans-2-Hexen-1-Ol
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Overview
Description
trans-2-Hexen-1-Ol: is a primary allylic alcohol with the molecular formula C6H12O . It is a colorless liquid with a strong, fruity-green odor. This compound is naturally found in various fruits such as apples, grapes, and kiwi, as well as in other foods like cooked potatoes, beef, beer, and olives . It is commonly used as a perfuming agent in cosmetics and as a flavoring agent in foods .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-Hexyn-1-Ol: This method involves the hydrogenation of 2-Hexyn-1-Ol using palladium catalysts.
From cis-4-Chloro-2-Butenol and Magnesium Ethyl Bromide: This method involves the reaction of cis-4-Chloro-2-Butenol with magnesium ethyl bromide.
Industrial Production Methods: Industrial production of trans-2-Hexen-1-Ol often involves the hydrogenation of propyl vinyl carbinol by heating with aluminum oxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexen-1-Ol can undergo oxidation to form trans-2-Hexenal.
Epoxidation: It undergoes allylic epoxidation to yield (2R,3R)-(+)-3-propyloxiranemethanol in high-pressure carbon dioxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Oxidation: trans-2-Hexenal
Epoxidation: (2R,3R)-(+)-3-propyloxiranemethanol
Scientific Research Applications
Chemistry:
- Used to evaluate the quality of virgin olive oils by headspace solid-phase microextraction-gas chromatography .
- Utilized in the encapsulation of vanadium catalysts in inorganic and hybrid matrices using the sol-gel method .
Biology:
- Acts as an attractant to various insects due to its role as a key volatile constituent of green leaf volatiles .
Medicine:
- Research is ongoing to explore its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry:
Mechanism of Action
trans-2-Hexen-1-Ol exerts its effects primarily through its interaction with odorant receptors. For example, it has been shown to evoke significant electrophysiological responses in the antennae of insects such as the diamondback moth, Plutella xylostella . This interaction with odorant receptors mediates various behaviors, including attraction and avoidance.
Comparison with Similar Compounds
cis-2-Hexen-1-Ol: Similar in structure but differs in the configuration of the double bond.
trans-3-Hexen-1-Ol: Similar in structure but differs in the position of the double bond.
cis-3-Hexen-1-Ol: Similar in structure but differs in both the configuration and position of the double bond
Uniqueness: trans-2-Hexen-1-Ol is unique due to its specific configuration and position of the double bond, which imparts distinct olfactory and chemical properties. This makes it particularly valuable in applications requiring specific scent and flavor profiles .
Properties
CAS No. |
2305-21-7 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
hex-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
ZCHHRLHTBGRGOT-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C/CO |
SMILES |
CCCC=CCO |
Canonical SMILES |
CCCC=CCO |
boiling_point |
157.0 °C |
density |
0.845-0.853 |
physical_description |
Colourless liquid; Green aroma |
solubility |
Soluble in fats; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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